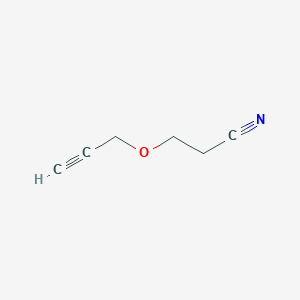

3-Prop-2-ynoxypropanenitrile

Description

3-Prop-2-ynoxypropanenitrile (systematic name: 3-(prop-2-yn-1-yloxy)propanenitrile) is a nitrile derivative featuring a propargyloxy substituent. For instance, 3-(prop-2-yn-1-yloxy)phthalonitrile (a related phthalonitrile derivative) is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between propargyl alcohol and nitro-substituted phthalonitrile in the presence of anhydrous K₂CO₃ in DMF . This method highlights the feasibility of introducing propargyloxy groups into nitrile-containing frameworks, suggesting a parallel pathway for synthesizing this compound.

Crystallographic studies of related compounds reveal that propargyloxy-substituted nitriles exhibit intermolecular interactions such as C–H···N hydrogen bonding, leading to supramolecular architectures like dimeric chains or stacked polymers . These interactions influence physical properties such as melting points and solubility, which are critical for applications in materials science or pharmaceutical intermediates.

Propriétés

Numéro CAS |

1904-22-9 |

|---|---|

Formule moléculaire |

C6H7NO |

Poids moléculaire |

109.13 g/mol |

Nom IUPAC |

3-prop-2-ynoxypropanenitrile |

InChI |

InChI=1S/C6H7NO/c1-2-5-8-6-3-4-7/h1H,3,5-6H2 |

Clé InChI |

CRUYGVGJZNUPRI-UHFFFAOYSA-N |

SMILES |

C#CCOCCC#N |

SMILES canonique |

C#CCOCCC#N |

Autres numéros CAS |

1904-22-9 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the nitrile group from acrylonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Prop-2-ynoxypropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the ether linkage under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Prop-2-ynoxypropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Prop-2-ynoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Hydroxypropanenitrile (Ethylene Cyanohydrin)

- Molecular Formula: C₃H₅NO

- CAS No.: 109-78-4

- Functional Groups : Nitrile (–CN), hydroxyl (–OH).

- Key Properties: Used as an industrial solvent and adhesive component .

- Distinctive Feature : The hydroxyl group enhances polarity and aqueous solubility compared to the propargyloxy-substituted analog.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Molecular Formula : C₄H₃NS

- CAS No.: 24309-48-6

- Functional Groups : Nitrile (–CN), propargylthio (–S–C≡CH).

- Key Properties: Limited toxicological data; precautionary measures include avoiding inhalation or skin contact .

- Distinctive Feature : The thioether group (–S–) may confer higher chemical stability but lower reactivity in click chemistry compared to propargyloxy derivatives.

3-(1,3-Dioxoisoindolin-2-yl)propanenitrile

- Molecular Formula : C₁₁H₈N₂O₂

- Crystal Structure : Stabilized by C–H···O and C–H···N interactions, forming layered supramolecular networks .

- Key Properties :

3-[(2-Fluorophenyl)sulfonyl]propanenitrile

- Molecular Formula: C₉H₈FNO₂S

- Molecular Weight : 213.23 g/mol .

- Functional Groups : Nitrile (–CN), sulfonyl (–SO₂–), fluorophenyl.

- Distinctive Feature : The electron-withdrawing sulfonyl and fluorine groups enhance electrophilicity, making this compound a candidate for Suzuki coupling or medicinal chemistry.

Data Table: Comparative Analysis of Propanenitrile Derivatives

Research Findings and Implications

- Reactivity : Propargyloxy-substituted nitriles are promising for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), leveraging the alkyne group for bioconjugation or polymer synthesis .

- Crystallography : Supramolecular interactions (C–H···N/O) dictate packing modes, influencing material properties like thermal stability .

- Toxicity: Propargyl derivatives require careful handling due to understudied toxicological profiles, as noted for (prop-2-yn-1-ylsulfanyl)carbonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.